(R)-DRF053 dihydrochloride

Kinase Profiling CK1 Inhibition Biochemical Assay

Researchers studying CK1-mediated amyloid-beta pathology often face irreproducible results due to off-target effects of generic CDK inhibitors. (R)-DRF053 dihydrochloride provides dual CK1/CDK inhibition with 164-fold greater CK1 potency (IC50 14 nM) vs. (R)-roscovitine. • 90% inhibition of β40 production in N2A-APP695 cells • CDK5/p25 IC50 80 nM; GSK-3α/β selectivity (IC50 4.1 µM) minimizes off-targets • ≥98% HPLC purity, high aqueous solubility (100 mM) for reliable in vivo dosing • Established EC50 17.2 µM in SH-SY5Y neuroblastoma cells for cancer model validation

Molecular Formula C23H29Cl2N7O
Molecular Weight 490.4 g/mol
Cat. No. B10768303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DRF053 dihydrochloride
Molecular FormulaC23H29Cl2N7O
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
InChIInChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1
InChIKeyBQPRBNGSDBTKAK-ZEECNFPPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride (R-DRF053) as a Research-Grade Dual CK1/CDK Inhibitor


The compound (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride, also known as (R)-DRF053 dihydrochloride, is a chiral, 2,6,9-trisubstituted purine analog [1]. It functions as a cell-permeable, ATP-competitive small molecule inhibitor with dual activity against Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs) . This compound, available as a dihydrochloride salt with a purity of ≥98% by HPLC, is strictly intended for research use, not for therapeutic or diagnostic applications .

Why Generic CDK/CK1 Inhibitors Cannot Replace (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride


Within the class of purine-derived CDK inhibitors, subtle structural variations at the C2, N9, and C6 positions profoundly alter target selectivity and functional outcomes [1]. Generic substitution is not feasible because closely related compounds like (R)-Roscovitine, (S)-DRF053, and CR8 exhibit significantly different inhibition profiles and functional selectivity. These differences can lead to disparate and irreproducible biological results, particularly in assays involving CK1-dependent pathways or cellular models of amyloid-beta production [2]. The following evidence quantifies why this specific compound is uniquely suited for particular research applications.

Quantitative Differentiation Evidence for (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride vs. Roscovitine and Analogs


Head-to-Head Comparison of CK1 Inhibition Potency vs. (R)-Roscovitine

(R)-DRF053 demonstrates a 164-fold improvement in potency against Casein Kinase 1 (CK1) compared to its parent compound, (R)-Roscovitine, as determined in an enzymatic assay. This is a direct, head-to-head comparison .

Kinase Profiling CK1 Inhibition Biochemical Assay

Functional Superiority in Cellular Amyloid-β Reduction vs. (R)-Roscovitine

In a cellular model using N2A cells expressing the APP695 protein, (R)-DRF053 at a concentration of 100 µM inhibited β40 production by 90%, whereas (R)-Roscovitine at the same concentration achieved only 50% inhibition . This represents a significant functional improvement in a disease-relevant cellular context.

Alzheimer's Disease Modeling Amyloid-Beta Production Cellular Pharmacology

Selectivity Profile for GSK-3α/β Kinase as a Safety Gatekeeper

While demonstrating improved potency against CK1 and CDKs, (R)-DRF053 maintains a significant selectivity window against Glycogen Synthase Kinase 3 alpha/beta (GSK-3α/β), with an IC50 of 4.1 µM . This is a class-level inference, as data for a specific comparator in this exact assay is not available, but it provides a crucial functional benchmark.

Kinase Selectivity GSK-3 Off-Target Effects

Cellular Antiproliferative Activity in SH-SY5Y Neuroblastoma Model

(R)-DRF053 exhibits antiproliferative activity against human neuroblastoma SH-SY5Y cells with an EC50 of 17.2 µM . This provides a quantifiable benchmark for its cellular efficacy in a specific cancer cell line.

Neuroblastoma Antiproliferative Activity Cancer Research

High Aqueous Solubility for In Vivo and In Vitro Dosing Flexibility

The dihydrochloride salt form confers excellent solubility, achieving concentrations of 100 mM in both water and DMSO . This is a significant practical advantage over some analogs that may have more limited solubility or require specialized formulation vehicles.

Solubility Formulation In Vivo Studies

Primary Research Applications for (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride Based on Quantified Evidence


Investigating CK1-Dependent Mechanisms in Alzheimer's Disease Models

This compound is a superior tool for studying CK1's role in amyloid-beta pathology, as demonstrated by its 164-fold improved CK1 inhibition potency over (R)-Roscovitine and its 90% inhibition of β40 production in N2A cells. Its high aqueous solubility ensures reliable dosing in cellular and potential in vivo models .

Functional Studies of CDK5 Activity in Neurobiology

With an IC50 of 80 nM for CDK5/p25, (R)-DRF053 is an effective inhibitor for probing CDK5's roles in neuronal function and disease. Its maintained selectivity against GSK-3α/β (IC50 = 4.1 µM) reduces the likelihood of off-target effects on this critical pathway, allowing for cleaner interpretation of CDK5-specific phenotypes .

Antiproliferative Studies in Neuroblastoma and Other Cancer Cell Lines

The compound's established antiproliferative EC50 of 17.2 µM in SH-SY5Y neuroblastoma cells provides a defined reference point for researchers screening for novel combination therapies or validating target engagement in cancer models. Its dual CDK1/CK1 inhibition profile may offer unique advantages over more narrowly targeted CDK inhibitors .

Screening for Beta-Cell Transdifferentiation in Diabetes Research

Preliminary research indicates that (R)-DRF053 can specifically increase the number of duct-derived β-cells without affecting their proliferation . This unique functional effect, not widely reported for other purine CDK inhibitors, makes it a valuable tool for investigations into beta-cell regeneration and diabetes therapeutics.

Technical Documentation Hub

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